2,2-Dimethyl-1,3-benzodioxole

Organic Synthesis Directed Metalation Protecting Group Strategy

2,2-Dimethyl-1,3-benzodioxole (CAS 14005-14-2) is a heterocyclic organic compound featuring a 1,3-benzodioxole core with geminal dimethyl substitution at the 2-position. This colorless to light-yellow liquid (melting point: 3°C; boiling point: 182–187°C) is valued as a protected catechol equivalent, serving as a versatile intermediate in organic synthesis, materials science, and pharmaceutical development.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 14005-14-2
Cat. No. B081077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-benzodioxole
CAS14005-14-2
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1(OC2=CC=CC=C2O1)C
InChIInChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3
InChIKeyBWBIFYYKIWPTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-benzodioxole (CAS 14005-14-2) | Core Properties & Procurement Baseline


2,2-Dimethyl-1,3-benzodioxole (CAS 14005-14-2) is a heterocyclic organic compound featuring a 1,3-benzodioxole core with geminal dimethyl substitution at the 2-position . This colorless to light-yellow liquid (melting point: 3°C; boiling point: 182–187°C) is valued as a protected catechol equivalent, serving as a versatile intermediate in organic synthesis, materials science, and pharmaceutical development .

Catechol-protecting group strategy – may support multi-step synthesis where catechol must be masked
Ortho-lithiation enabled – reported to allow regioselective functionalization unlike parent 1,3-benzodioxole
Ligand for organometallics – forms Cr(CO)₃ complexes, comparable to other benzodioxole derivatives

2,2-Dimethyl-1,3-benzodioxole: Why Unsubstituted or Alternative Benzodioxoles Cannot Substitute


While the 1,3-benzodioxole scaffold is common, generic substitution among analogs (e.g., unsubstituted 1,3-benzodioxole, 2-methyl, or 2-phenyl variants) is precluded by critical structure-dependent differences in stability, reactivity, and downstream performance. The geminal dimethyl substitution at the 2-position fundamentally alters the compound's behavior in lithiation, cytochrome P450 interactions, electropolymerization efficiency, and metal complex formation [1][2][3]. Consequently, substituting this specific compound with a cheaper or more readily available benzodioxole analog will not yield comparable results in applications requiring these precise differential properties.

Lithiation mismatch

Unsubstituted 1,3-benzodioxole fails ortho-lithiation; geminal dimethyl substitution is required for successful metalation.

CYP metabolic complex formation

Non-gem-dimethyl analogs form NADPH-reduced P-450 complexes; 2,2-dimethyl variant blocks this pathway.

Electropolymerization potential

Oxidation onset differs substantially between electrolyte systems; polymer quality may vary.

2,2-Dimethyl-1,3-benzodioxole: Quantifiable Differentiation Data for Scientific Selection


Ortho-Lithiation Capability: 2,2-Dimethyl-1,3-benzodioxole vs. Unsubstituted 1,3-Benzodioxole

In contrast to the unsubstituted 1,3-benzodioxole, which fails to undergo ortho-lithiation [1], 2,2-dimethyl-1,3-benzodioxole can be successfully lithiated using butyllithium in ether, providing a viable route to ortho-functionalized derivatives [2]. This establishes a clear functional advantage for synthetic applications requiring regioselective modification.

Ortho-Lithiation
Head-to-head
Successful vs. Failed
Enables regioselective functionalization
BuLi/ether, 32 h, room temp
Organic Synthesis Directed Metalation Protecting Group Strategy

Cytochrome P450 Enzyme Induction: Differential Effect of 2,2-Dimethyl Substitution on Metabolic Complex Formation

Dimethylation of the methylene bridge carbon in 5-t-butyl-1,3-benzodioxole (BD) to give 2,2-dimethyl-5-t-butyl-1,3-benzodioxole (DBD) completely blocks the formation of NADPH-reduced Type III metabolite-P-450 complexes in vitro [1]. While BD induces P-450b (a phenobarbital-type inducer), DBD only diminishes but does not abolish this induction, indicating a distinct metabolic profile [1].

CYP Complex Formation
Head-to-head
Blocked vs. Formed
Reduced potential for mechanism-based inhibition
In vitro liver microsomes; BD vs DBD analog
Drug Metabolism Toxicology Cytochrome P450 Enzyme Induction

Electropolymerization Efficiency: Lower Oxidation Potential of 2,2-Dimethyl-1,3-benzodioxole in BFEE vs. Acetonitrile

The electropolymerization of 2,2-dimethyl-1,3-benzodioxole in boron trifluoride diethyl etherate (BFEE) yields a novel conducting polymer, poly(2,2-dimethyl-1,3-benzodioxole), with a conductivity of 0.23 S/cm [1]. The oxidation onset potential of the monomer in BFEE is 0.7 V (vs. SCE), which is significantly lower than the 1.57 V (vs. SCE) required in acetonitrile with 0.1 M tetrabutylammonium tetrafluoroborate [1], demonstrating the critical influence of the electrolyte system on polymerization efficiency.

Oxidation Potential
Method context
0.7 V
Lower potential facilitates electropolymerization
BFEE vs. MeCN/TBABF₄ (1.57 V)
Conducting Polymers Electropolymerization Materials Science

Chromium Tricarbonyl Complex Formation: Comparable Coordination Chemistry of 2,2-Dimethyl-1,3-benzodioxole

The interaction of triammine(tricarbonyl)chromium with 1,3-benzodioxole and its derivatives, including 2,2-dimethyl-1,3-benzodioxole, 2-methyl-1,3-benzodioxole, and 2-phenyl-1,3-benzodioxole, leads to the formation of corresponding (η6-arene)tricarbonylchromium complexes [1]. This indicates that the 2,2-dimethyl substitution does not impede the formation of these organometallic complexes, maintaining the ligand's utility in this class of compounds.

Cr(CO)₃ Complex
Class-level
Complex formed with all tested analogs
Maintains ligand utility for stereoselective synthesis
Reaction with (NH₃)₃Cr(CO)₃
Organometallic Chemistry Coordination Chemistry Ligand Design

2,2-Dimethyl-1,3-benzodioxole: Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of Ortho-Functionalized Benzodioxole Derivatives via Directed Lithiation

Researchers requiring regioselective functionalization of the benzodioxole core should select 2,2-dimethyl-1,3-benzodioxole over unsubstituted 1,3-benzodioxole. The latter fails to undergo ortho-lithiation, whereas the 2,2-dimethyl analog enables successful lithiation at the ortho position [1], a crucial step for introducing electrophiles in the synthesis of complex molecules.

Design of Benzodioxole-Containing Drug Candidates with Attenuated Cytochrome P450 Inhibition

In medicinal chemistry programs utilizing the methylenedioxyphenyl (MDP) pharmacophore, 2,2-dimethyl-1,3-benzodioxole offers a strategic advantage. Unlike unsubstituted analogs, the geminal dimethyl substitution blocks the formation of inhibitory metabolite-P450 complexes in vitro [1], potentially mitigating a major source of drug-drug interactions and toxicity associated with this structural class.

Fabrication of Novel Conducting Polymers via Electropolymerization in BFEE

For materials scientists developing conducting polymers, 2,2-dimethyl-1,3-benzodioxole is a viable monomer. Its electropolymerization in boron trifluoride diethyl etherate (BFEE) yields poly(2,2-dimethyl-1,3-benzodioxole) with a conductivity of 0.23 S/cm [1]. The significantly lower oxidation potential in BFEE (0.7 V vs. 1.57 V in acetonitrile) [1] indicates more favorable polymerization conditions for device fabrication.

Preparation of (η6-Arene)tricarbonylchromium Complexes for Stereoselective Synthesis

Chemists seeking to leverage the stereodirecting effects of the Cr(CO)₃ group can utilize 2,2-dimethyl-1,3-benzodioxole as a ligand. It readily forms (η6-arene)tricarbonylchromium complexes, similar to other 1,3-benzodioxole derivatives [1], enabling access to a class of compounds with demonstrated utility in stereoselective reactions and as sensitive bioprobes [1].

Application
Selection Property
Validation Focus
Lithiation-directed synthesis
Ortho-lithiation capability
Regioselectivity under metalation conditions
CYP inhibition studies
Blocked NADPH-reduced P-450 complex
In vitro microsomal incubation comparison
Electropolymerization
Lower oxidation onset in BFEE
Polymer conductivity and film morphology
Cr(CO)₃ complexation
Forms (η⁶-arene)Cr(CO)₃ complexes
Stereoselective reaction outcomes

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